

Deoxymiroestrol: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Deoxymiroestrol*

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Abstract

Deoxymiroestrol, a potent phytoestrogen isolated from the Thai medicinal plant *Pueraria mirifica*, has garnered significant interest in the scientific community for its remarkable estrogenic activity, which surpasses that of other known phytoestrogens. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of **deoxymiroestrol**. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. This document details the structural elucidation of **deoxymiroestrol** through spectroscopic methods, presents its key physicochemical properties, and outlines the experimental protocols for its isolation and analysis. Notably, while extensive NMR data has defined its structure, publicly available X-ray crystallography data for **deoxymiroestrol** remains elusive.

Chemical Structure and Properties

Deoxymiroestrol is a chromene derivative with a complex pentacyclic ring system. Its molecular formula is $C_{20}H_{22}O_5$, and it has a molecular weight of 342.4 g/mol ^[1] The systematic IUPAC name for **deoxymiroestrol** is (1S,3S,13R,16R,17R,18R)-7,16,17-trihydroxy-2,2-dimethyl-10-oxapentacyclo[14.2.1.0^{3,12}.0^{4,9}.0^{13,18}]nonadeca-4(9),5,7,11-tetraen-14-one.^[1]

The molecule possesses six stereocenters, leading to its specific three-dimensional conformation, which is crucial for its biological activity.

Physicochemical Properties

A summary of the key computed physicochemical properties of **deoxymiroestrol** is provided in the table below.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₂ O ₅	PubChem[1]
Molecular Weight	342.4 g/mol	PubChem[1]
IUPAC Name	(1S,3S,13R,16R,17R,18R)-7,16,17-trihydroxy-2,2-dimethyl-10-oxapentacyclo[14.2.1.0 ^{3,12} .0 ^{4,9} .0 ^{13,18}]nonadeca-4(9),5,7,11-tetraen-14-one	PubChem[1]
InChI	InChI=1S/C20H22O5/c1-19(2)12-6-20(24)7-13(22)15(16(12)18(20)23)11-8-25-14-5-9(21)3-4-10(14)17(11)19/h3-5,8,12,15-18,21,23-24H,6-7H2,1-2H3/t12-,15+,16+,17+,18+,20+/m0/s1	PubChem[1]
InChIKey	AZKZPXFWTQSDET-ZMNKABNMSA-N	PubChem[1]
Canonical SMILES	CC1([C@H]2C[C@]3(CC(=O)-INVALID-LINK--C4=COC5=C([C@H]41)C=CC(=C5)O)O)C	PubChem[1]
XLogP3	2.5	PubChem[1]
Hydrogen Bond Donor Count	3	PubChem[1]
Hydrogen Bond Acceptor Count	5	PubChem[1]
Rotatable Bond Count	0	PubChem[1]

Stereochemistry

The stereochemistry of **deoxymiroestrol** has been elucidated through extensive NMR studies, including 1D and 2D techniques. The absolute configuration of its six chiral centers is defined as 1S, 3S, 13R, 16R, 17R, and 18R. This specific spatial arrangement of atoms is fundamental to its high affinity for the estrogen receptor and its potent biological activity. It is noteworthy that **deoxymiroestrol** is considered the true active principle in *Pueraria mirifica*, with the related compound, miroestrol, likely being an oxidation artifact formed during the extraction process.

Structural Elucidation Data

The structural elucidation of **deoxymiroestrol** has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

NMR Spectroscopic Data

The following tables summarize the ^1H and ^{13}C NMR chemical shift assignments for **deoxymiroestrol**, as reported in the literature. These data are crucial for the verification and identification of the compound.

Table 1: ^1H NMR (600 MHz, CDCl_3) and ^{13}C NMR (150 MHz, CDCl_3) Data for **Deoxymiroestrol**

Position	^{13}C (δc)	^1H (δH , mult., J in Hz)
2	40.2	-
3	28.5	1.80 (1H, m)
4	68.4	4.63 (1H, d, J=6.0)
5	129.5	6.51 (1H, d, J=8.4)
6	112.5	6.42 (1H, dd, J=8.4, 2.4)
7	154.2	-
8	102.9	6.38 (1H, d, J=2.4)
9	155.8	-
10	116.2	-
11	124.7	-
12	80.5	4.98 (1H, s)
13	49.9	2.61 (1H, m)
14	211.5	-
15	47.9	2.45 (1H, dd, J=16.2, 5.4), 2.18 (1H, dd, J=16.2, 1.8)
16	73.1	4.05 (1H, br s)
17	78.1	4.38 (1H, d, J=5.4)
18	50.8	3.79 (1H, d, J=5.4)
19	26.9	1.25 (3H, s)
20	21.6	1.52 (3H, s)

Data sourced from Chansakaow et al., J. Nat. Prod. 2000, 63, 2, 173–175.

X-ray Crystallography Data

As of the date of this document, a search of the Cambridge Crystallographic Data Centre (CCDC) and the general scientific literature did not yield any publicly available single-crystal X-ray diffraction data for **deoxymiroestrol**. Therefore, precise experimental data on bond lengths, bond angles, and dihedral angles are not included in this guide. The structural confirmation relies on the comprehensive NMR and mass spectrometry data.

Experimental Protocols

Isolation of Deoxymiroestrol from *Pueraria mirifica*

The following protocol is a summary of the method described by Chansakaow et al. (2000) for the isolation of **deoxymiroestrol**.

- **Plant Material:** The tuberous roots of *Pueraria mirifica* were collected, dried, and powdered.
- **Extraction:** The powdered roots were extracted with ethyl acetate (EtOAc).
- **Fractionation:** The combined EtOAc extracts were concentrated and then fractionated by silica gel column chromatography using a gradient of hexane, chloroform (CHCl_3), and EtOAc.
- **Purification:** The fraction eluted with a 1:1 mixture of CHCl_3 -EtOAc was further purified. This fraction was washed with methanol (MeOH) to remove insoluble materials.
- **Medium-Pressure Column Chromatography:** The residue was then subjected to medium-pressure column chromatography on an ODS-Si gel column with a stepwise gradient of aqueous MeOH (30%, 40%, 50%, 60%, and 70%).
- **Final Isolation:** **Deoxymiroestrol** was obtained from the fraction eluted with 60% aqueous MeOH.
- **Crystallization:** The purified **deoxymiroestrol** was recrystallized from diethyl ether (Et_2O) to yield colorless prisms.

NMR Analysis Protocol

The structural elucidation of **deoxymiroestrol** was performed using a suite of NMR experiments.

- Instrumentation: A JEOL JNM-LA600 spectrometer was used, operating at 600 MHz for ^1H and 150 MHz for ^{13}C nuclei.
- Solvent: Deuterated chloroform (CDCl_3) was used as the solvent for all NMR measurements.
- Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.
- 1D NMR: Standard ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra were acquired to identify the proton and carbon environments.
- 2D NMR: A series of 2D NMR experiments were conducted to establish the connectivity and spatial relationships within the molecule. These included:
 - COSY (Correlation Spectroscopy): To identify ^1H - ^1H spin-spin coupling networks.
 - HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ^1H and ^{13}C nuclei.
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ^1H - ^{13}C correlations (over 2-3 bonds), which is critical for assembling the carbon skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the through-space proximity of protons, which was essential for confirming the relative stereochemistry of the molecule.

Visualization of Chemical Structure

The following diagram illustrates the chemical structure of **deoxymiroestrol** with the correct stereochemistry.

Caption: 2D chemical structure of **deoxymiroestrol**.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Deoxymiroestrol: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240681#chemical-structure-and-stereochemistry-of-deoxymiroestrol]

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